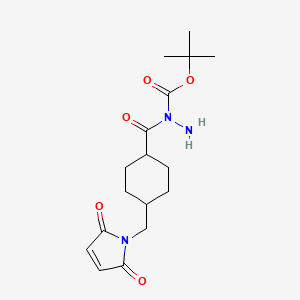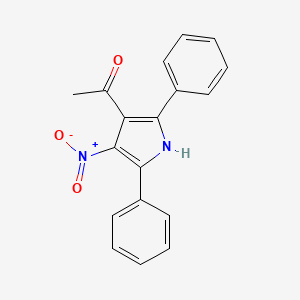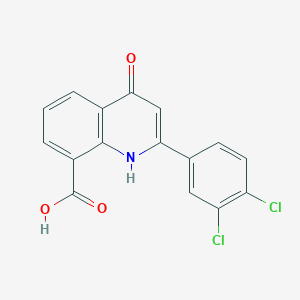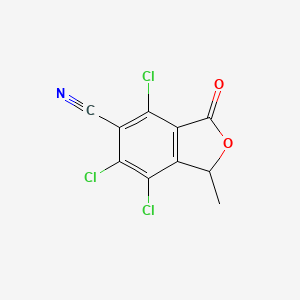![molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6](/img/structure/B12893581.png)
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is an organic compound with the molecular formula C${13}$H${15}$NO$_{3}$S This compound features a benzenesulfonyl group attached to a pyrrole ring, which is further substituted with an ethyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The pyrrole ring is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the sulfonylated pyrrole.
Alkylation: The sulfonylated pyrrole is alkylated using an alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride.
Ketone Formation: Finally, the ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive pathways.
Biological Studies: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets through its sulfonyl and ethanone groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzenesulfonyl)-2-methyl-1H-pyrrole: Similar structure but lacks the ethanone group.
1-(Benzenesulfonyl)-3-phenyl-1H-pyrrole: Similar structure but has a phenyl group instead of an ethyl group.
1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but has an aldehyde group instead of an ethanone group.
Uniqueness
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both the ethanone and ethyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical properties and biological activities compared to its analogs.
Propiedades
| 97188-34-6 | |
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
Clave InChI |
ZWQQJFQNHBLFQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/no-structure.png)
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)



![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)



![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
